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Compound of Interest

Compound Name: Pyrathiazine

Cat. No.: B1200695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
The molecular formula C18H20N2S predominantly represents the compound Methdilazine, a

first-generation antihistamine of the phenothiazine class. This technical guide provides a

comprehensive overview of the research applications of Methdilazine, focusing on its primary

role as a histamine H1 receptor antagonist. Additionally, it explores its potential applications in

antibacterial and anticancer research. This document includes detailed experimental protocols,

quantitative data, and visualizations of key signaling pathways and experimental workflows to

support researchers in their study of this compound.

Chemical Identity and Properties
The compound most commonly associated with the molecular formula C18H20N2S is 10-[(1-

methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, known as Methdilazine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1200695?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C18H20N2S

IUPAC Name
10-[(1-methylpyrrolidin-3-yl)methyl]-10H-

phenothiazine

CAS Number 1982-37-2

Molar Mass 296.43 g/mol

Class
First-Generation Antihistamine, Phenothiazine

derivative

Primary Research Application: Antihistaminic
Activity
Methdilazine's primary and most well-documented research application is as a histamine H1

receptor antagonist, making it a subject of study in the context of allergic reactions.

Mechanism of Action
Methdilazine functions as a competitive antagonist of the histamine H1 receptor. In allergic

responses, histamine is released from mast cells and binds to H1 receptors on various cell

types, initiating a signaling cascade that leads to allergy symptoms. Methdilazine, by blocking

this receptor, prevents the downstream effects of histamine. As a first-generation antihistamine,

it can cross the blood-brain barrier, which is responsible for its sedative side effects. It also

exhibits anticholinergic properties.

Signaling Pathway
The binding of histamine to the Gq-coupled H1 receptor activates Phospholipase C (PLC),

which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate

(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG

activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological

manifestations of an allergic reaction. Methdilazine blocks the initial step of this pathway by

preventing histamine from binding to the H1 receptor.
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Histamine H1 Receptor Signaling Pathway and Inhibition by Methdilazine.

Quantitative Data: H1 Receptor Binding Affinity
The binding affinity of Methdilazine to the histamine H1 receptor has been determined through

radioligand binding assays. A lower equilibrium dissociation constant (Ki) indicates a higher

binding affinity.

Compound Class
Target
Receptor

Assay Type Ki (nM)

Methdilazine
First-Generation

Antihistamine
Histamine H1

Radioligand

Binding
1.8

Diphenhydramin

e

First-Generation

Antihistamine
Histamine H1

Radioligand

Binding
16

Chlorpheniramin

e

First-Generation

Antihistamine
Histamine H1

Radioligand

Binding
3.2

Experimental Protocols
This protocol describes the induction of allergic rhinitis in mice using ovalbumin (OVA) and the

assessment of Methdilazine's efficacy in mitigating allergic symptoms.
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Sensitization Phase

Challenge Phase

Treatment

Assessment

Day 0 & 7: Intraperitoneal (i.p.) injection
of Ovalbumin (OVA) with Alum

Days 21-27: Intranasal (i.n.) challenge
with OVA solution

30-60 min before each challenge:
Administer Methdilazine (5-10 mg/kg) or vehicle

Day 27: Observe and score allergic symptoms
(sneezing, nasal rubbing)

Post-scoring: Collect Bronchoalveolar
Lavage Fluid (BALF)

Analyze BALF for inflammatory cells
(e.g., eosinophils) and cytokines (e.g., IL-4, IL-5)
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Experimental Workflow for a Murine Model of Allergic Rhinitis.

Expected Outcomes:
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Group
Sneezing Frequency
(counts/15 min)

Eosinophils in BALF (x10⁴
cells/mL)

Control (Vehicle) 5 ± 2 0.5 ± 0.2

OVA-induced Allergy 50 ± 8 10 ± 2.5

OVA + Methdilazine 15 ± 4 4 ± 1.2

*p < 0.05 compared to the

OVA-induced allergy group.

Data are representative and

presented as mean ± SD.

A suite of in vitro assays can be employed to characterize the antihistaminic properties of

Methdilazine at the cellular level.

In Vitro Assays

Start: Characterize Methdilazine's
Antihistaminic Activity

Competitive Radioligand Binding Assay
(Determine Ki for H1 Receptor)

Calcium Flux Assay
(Measure inhibition of histamine-induced

Ca²⁺ release)

β-Arrestin Recruitment Assay
(Assess receptor desensitization)

Mast Cell Degranulation Assay
(Measure inhibition of histamine release)

End: Comprehensive in vitro profile
of Methdilazine

Click to download full resolution via product page

Workflow for In Vitro Characterization of Antihistaminic Activity.

Detailed Protocols:

Competitive Radioligand Binding Assay:
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Membrane Preparation: Homogenize cells expressing the histamine H1 receptor (e.g.,

HEK293-H1R) in a suitable buffer.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled

H1 receptor antagonist (e.g., [³H]-mepyramine), and varying concentrations of

Methdilazine.

Incubation: Incubate to allow competitive binding to reach equilibrium.

Separation: Separate bound from unbound radioligand via filtration.

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff

equation.

Calcium Flux Assay:

Cell Preparation: Load H1 receptor-expressing cells with a calcium-sensitive fluorescent

dye (e.g., Fluo-4 AM).

Compound Addition: Add varying concentrations of Methdilazine to the cells.

Histamine Stimulation: Stimulate the cells with a known concentration of histamine.

Fluorescence Measurement: Measure the change in fluorescence intensity, which

corresponds to the intracellular calcium concentration, using a plate reader.

Data Analysis: Calculate the IC50 of Methdilazine for the inhibition of the histamine-

induced calcium response.

Secondary Research Application: Antibacterial
Activity
Methdilazine has demonstrated notable antibacterial properties against a range of both Gram-

positive and Gram-negative bacteria.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data: Minimum Inhibitory Concentration
(MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a

microorganism.

Bacterial Species MIC Range (µg/mL)

Staphylococcus aureus 25 - 200

Vibrio cholerae 25 - 200

Escherichia coli 25 - 200

Shigella spp. 25 - 200

Various Mycobacterium spp. 5 - 15

In Vivo Synergism
In vivo studies have shown that Methdilazine can act synergistically with antibiotics such as

streptomycin, enhancing their antibacterial efficacy.

Experimental Protocol: Broth Microdilution for MIC
Determination

Preparation of Bacterial Inoculum: Culture the test bacteria to a standardized concentration

(e.g., 5 x 10⁵ CFU/mL).

Serial Dilution: Perform serial two-fold dilutions of Methdilazine in a 96-well microtiter plate

containing growth medium.

Inoculation: Add the bacterial inoculum to each well.

Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g.,

37°C for 18-24 hours).

MIC Determination: The MIC is the lowest concentration of Methdilazine in which no visible

bacterial growth is observed.
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Exploratory Research Application: Anticancer
Potential
The phenothiazine scaffold, present in Methdilazine, is a feature of several compounds

investigated for their anticancer properties. While specific data for Methdilazine is limited, the

general mechanisms of action for this class of compounds are relevant for exploring its

potential in oncology.

Potential Mechanisms of Action
Phenothiazine derivatives have been shown to induce apoptosis (programmed cell death) in

cancer cells through various mechanisms:

Induction of the Intrinsic Apoptotic Pathway: This involves the regulation of Bcl-2 family

proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release,

and subsequent caspase activation.

Interference with Key Signaling Pathways: Phenothiazines can modulate pro-survival

signaling pathways that are often dysregulated in cancer, such as:

PI3K/Akt/mTOR pathway

MAPK/ERK pathway

NF-κB pathway

Calmodulin Inhibition: Some anticancer effects of phenothiazines are linked to the inhibition

of calmodulin, a key calcium-binding protein involved in cell proliferation.

Apoptosis Signaling Pathways
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, which can be

influenced by phenothiazine derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrinsic Pathway

Intrinsic Pathway

Execution Pathway

Death Ligand
(e.g., FasL, TNF-α)

Death Receptor

DISC Formation

Caspase-8 Activation

Caspase-3 Activation

Cellular Stress
(e.g., DNA Damage)

Bcl-2 Family Regulation
(Bax/Bak activation)

Mitochondrial Outer Membrane
Permeabilization (MOMP)

Cytochrome c Release

Apoptosome Formation

Caspase-9 Activation

Apoptosis

Phenothiazine Derivatives
(e.g., Methdilazine)

Induces

Modulates

Click to download full resolution via product page

Overview of Apoptosis Signaling Pathways Potentially Modulated by Phenothiazines.
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Experimental Protocol: Cytotoxicity Assessment (MTT
Assay)

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compound

(e.g., Methdilazine).

Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC50 value (the concentration that inhibits 50% of cell viability).

Note: Specific IC50 values for Methdilazine against cancer cell lines are not widely available in

public literature. Researchers should perform such assays to determine its specific cytotoxic

potential.

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Methdilazine is not readily

available in the public domain. However, its synthesis is described in U.S. Patent 2,945,855. A

general approach for the synthesis of N-10 substituted phenothiazines, which is applicable to

Methdilazine, involves the N-alkylation of the phenothiazine core.

General Synthesis Workflow
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Phenothiazine

N-Alkylation Reaction

1-methyl-3-(chloromethyl)pyrrolidine
(or similar alkyl halide)

Base
(e.g., NaH, K₂CO₃)

Solvent
(e.g., DMF, Toluene)

Purification
(e.g., Chromatography, Recrystallization)

Methdilazine
(C18H20N2S)
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To cite this document: BenchChem. [An In-depth Technical Guide to the Research
Applications of C18H20N2S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200695#molecular-formula-c18h20n2s-research-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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